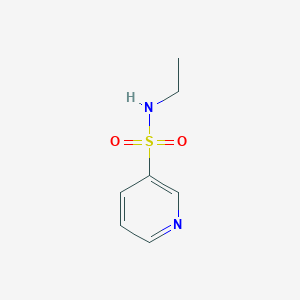
N-Ethylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various reagents. For instance, the reaction of N-tosyl-ethylenediamine with salicylaldehyde leads to the formation of a new sulfonamide Schiff base, which is then used to construct novel complexes with metals such as copper, nickel, and zinc . This process demonstrates the versatility of sulfonamide compounds in forming coordination complexes with different geometries and properties.
Molecular Structure Analysis
Sulfonamide compounds can engage in a variety of molecular interactions, which are crucial for their supramolecular assembly. The study of sulfonamide−pyridine-N-oxide cocrystals reveals that the sulfonamide NH donor consistently forms hydrogen bonds with the N-oxide acceptor. The geometry of these interactions can vary, leading to different structural motifs such as discrete chains or cyclic motifs . These interactions are fundamental to understanding the molecular structure and potential applications of sulfonamide derivatives.
Chemical Reactions Analysis
Sulfonamide compounds can participate in a range of chemical reactions. For example, the non-enzymatic reaction of a nitroso compound with glutathione under physiological conditions results in the formation of N-hydroxy-sulfonamide, a new type of linkage between arylnitroso compounds and thiols . This reaction is significant as it suggests a potential detoxification mechanism for carcinogenic compounds in vivo.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure and the nature of their interactions. For example, the presence of anion hydrogen sulfate in the N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate catalyst affects the promotion of one-pot multi-component and condensation reactions . This highlights the importance of understanding the intrinsic properties of sulfonamide compounds to optimize their use in various chemical processes.
科学的研究の応用
1. Chemical Synthesis and Medicinal Chemistry
N-Ethylpyridine-3-sulfonamide and its derivatives have been explored in chemical synthesis, focusing on the construction of nitrogen-containing heterocycles, which are significant in medicinal chemistry. For instance, the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides has been reported. These compounds are synthesized via the reaction of 2-aminopyridines or 2-aminothiazole with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides. The synthesized compounds could have potential applications in medicinal chemistry due to their structural complexity and potential bioactivity Rozentsveig et al., 2013.
Additionally, the synthesis and complexation of monotosylated 4-aminopyridine with Nickel (II) and Iron (II) ions have been studied, aiming to explore the biological and catalytic potential of these complexes in pharmaceutical and chemical industries Orie et al., 2021.
2. Environmental Chemistry and Pollution Studies
N-Ethylpyridine-3-sulfonamide derivatives have also been investigated in environmental chemistry, particularly regarding their role in the biodegradation and bioaccumulation of pollutants. Studies on the pesticide Sulfluramid, which contains N-ethyl perfluorooctane sulfonamide (EtFOSA) as an active ingredient, have shown its extensive use and its potential environmental impact. Research in this area focuses on understanding the uptake, leaching, and biodegradation of these compounds in various environmental contexts, such as soil-carrot mesocosms Zabaleta et al., 2018.
Furthermore, the occurrence of EtFOSA and its transformation products in different environmental matrices has been extensively studied, indicating the widespread presence of these compounds due to the use of Sulfluramid in agriculture Nascimento et al., 2018.
3. Analytical Chemistry
In the field of analytical chemistry, N-Ethylpyridine-3-sulfonamide and its derivatives are used as targets and analytes in the development of detection methods. For example, a method has been established to detect sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography, highlighting the importance of monitoring these compounds in the food supply chain Premarathne et al., 2017.
特性
IUPAC Name |
N-ethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-9-12(10,11)7-4-3-5-8-6-7/h3-6,9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPLNORLLKQJBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649578 |
Source


|
| Record name | N-Ethylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylpyridine-3-sulfonamide | |
CAS RN |
4810-40-6 |
Source


|
| Record name | N-Ethylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)



![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)




![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)

